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molecular formula C7H9NO3 B8583822 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester

2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester

Cat. No. B8583822
M. Wt: 155.15 g/mol
InChI Key: ZCGIXZHJMNCSDQ-UHFFFAOYSA-N
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Patent
US08389757B2

Procedure details

Potassium carbonate (73.3 g) was added to the well stirred solution of Ethylcyanoacetate (50 g) in Dimethylformamide (250 ml) and stirred for 15 minute at ambient temperature. Acetic anhydride (90.25 g) was added drop wise to the above well stirred solution during 2 to 3 hours at ambient temperature. Reaction mixture was stirred at ambient temperature for 15 to 20 hours. Reaction mixture was diluted with water (500 ml) and extracted with dichloromethane (3×100 ml). Combined organic layer was washed with saturated sodium carbonate solution (3×100 ml). Aqueous carbonate layer was separated and acidified with 50% HCl solution and extracted with dichloromethane (3×100 ml). Combined organic layer was washed with brine solution (100 ml), dried over sodium sulfate and evaporated to yield Ethyl 2-cyano-3-hydroxy-but-2-enoate (58 g).
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
90.25 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([O:9][C:10](=[O:14])[CH2:11][C:12]#[N:13])[CH3:8].[C:15](OC(=O)C)(=[O:17])[CH3:16]>CN(C)C=O.O>[C:12]([C:11](=[C:15]([OH:17])[CH3:16])[C:10]([O:9][CH2:7][CH3:8])=[O:14])#[N:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
73.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
90.25 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minute at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred solution during 2 to 3 hours at ambient temperature
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at ambient temperature for 15 to 20 hours
Duration
17.5 (± 2.5) h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
Combined organic layer was washed with saturated sodium carbonate solution (3×100 ml)
CUSTOM
Type
CUSTOM
Details
Aqueous carbonate layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
Combined organic layer was washed with brine solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 84.6%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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